(tBu)2PPh Pd G4
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Overview
Description
The compound di-tert-butyl(phenyl)phosphine palladium(II) chloride (commonly referred to as (tBu)2PPh Pd G4) is a powerful ligand used in classic cross-coupling reactions. It is combined with the Buchwald Fourth Generation Palladacycle, making it bench-stable and soluble in most organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of di-tert-butyl(phenyl)phosphine palladium(II) chloride typically involves the reaction of di-tert-butyl(phenyl)phosphine with a palladium(II) precursor. The reaction conditions often include the use of an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent oxidation and moisture interference .
Industrial Production Methods: Industrial production methods for di-tert-butyl(phenyl)phosphine palladium(II) chloride are similar to laboratory synthesis but on a larger scale. These methods ensure high purity and yield through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions: Di-tert-butyl(phenyl)phosphine palladium(II) chloride is involved in various types of cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions: Common reagents used in these reactions include aryl halides, organometallic reagents (e.g., organoboranes, organostannanes), and bases (e.g., potassium carbonate, sodium tert-butoxide). The reactions are typically carried out under inert atmospheres and at elevated temperatures .
Major Products Formed: The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Di-tert-butyl(phenyl)phosphine palladium(II) chloride has a wide range of applications in scientific research:
- Chemistry : It is extensively used as a catalyst in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds .
- Biology : It is used in the synthesis of biologically active molecules and pharmaceuticals .
- Medicine : It plays a role in the development of new drugs and therapeutic agents .
- Industry : It is used in the production of fine chemicals, polymers, and advanced materials .
Mechanism of Action
The mechanism by which di-tert-butyl(phenyl)phosphine palladium(II) chloride exerts its effects involves the formation of a palladium(0) species from the palladium(II) precursor. This palladium(0) species then participates in oxidative addition, transmetalation, and reductive elimination steps to form the desired cross-coupled products . The molecular targets and pathways involved include the activation of aryl halides and the formation of carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds:
- Di-tert-butyl(methyl)phosphine palladium(II) chloride
- Tri-tert-butylphosphine palladium(II) chloride
- Di-tert-butyl(phenyl)phosphine palladium(II) chloride (G3)
- Di-tert-butyl(phenyl)phosphine palladium(II) chloride (G2)
Uniqueness: Di-tert-butyl(phenyl)phosphine palladium(II) chloride (G4) is unique due to its high stability, solubility in organic solvents, and effectiveness in a wide range of cross-coupling reactions. Its fourth-generation palladacycle structure provides enhanced reactivity and selectivity compared to earlier generations .
Properties
Molecular Formula |
C28H39NO3PPdS+ |
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Molecular Weight |
607.1 g/mol |
IUPAC Name |
ditert-butyl(phenyl)phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) |
InChI |
InChI=1S/C14H23P.C13H11N.CH4O3S.Pd/c1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h7-11H,1-6H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1 |
InChI Key |
HNPVFOWAHHISLZ-UHFFFAOYSA-O |
Canonical SMILES |
CC(C)(C)[PH+](C1=CC=CC=C1)C(C)(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] |
Origin of Product |
United States |
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